

An In-depth Technical Guide on the Cellular Signaling Pathways of SR-1903

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Compound of Interest

Compound Name: SR-1903

Cat. No.: B610971

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Abstract

SR-1903 is a novel synthetic small molecule that exhibits a unique polypharmacological profile, acting as a modulator of three key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (ROR γ), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor γ (PPAR γ). Specifically, **SR-1903** functions as an inverse agonist of ROR γ and PPAR γ , and an agonist of LXR. This intricate mechanism of action allows **SR-1903** to potently block inflammatory signaling pathways, demonstrating significant efficacy in preclinical models of both inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by **SR-1903**, detailed experimental protocols from key studies, and a summary of its quantitative effects, positioning it as a promising therapeutic candidate for a range of disorders.

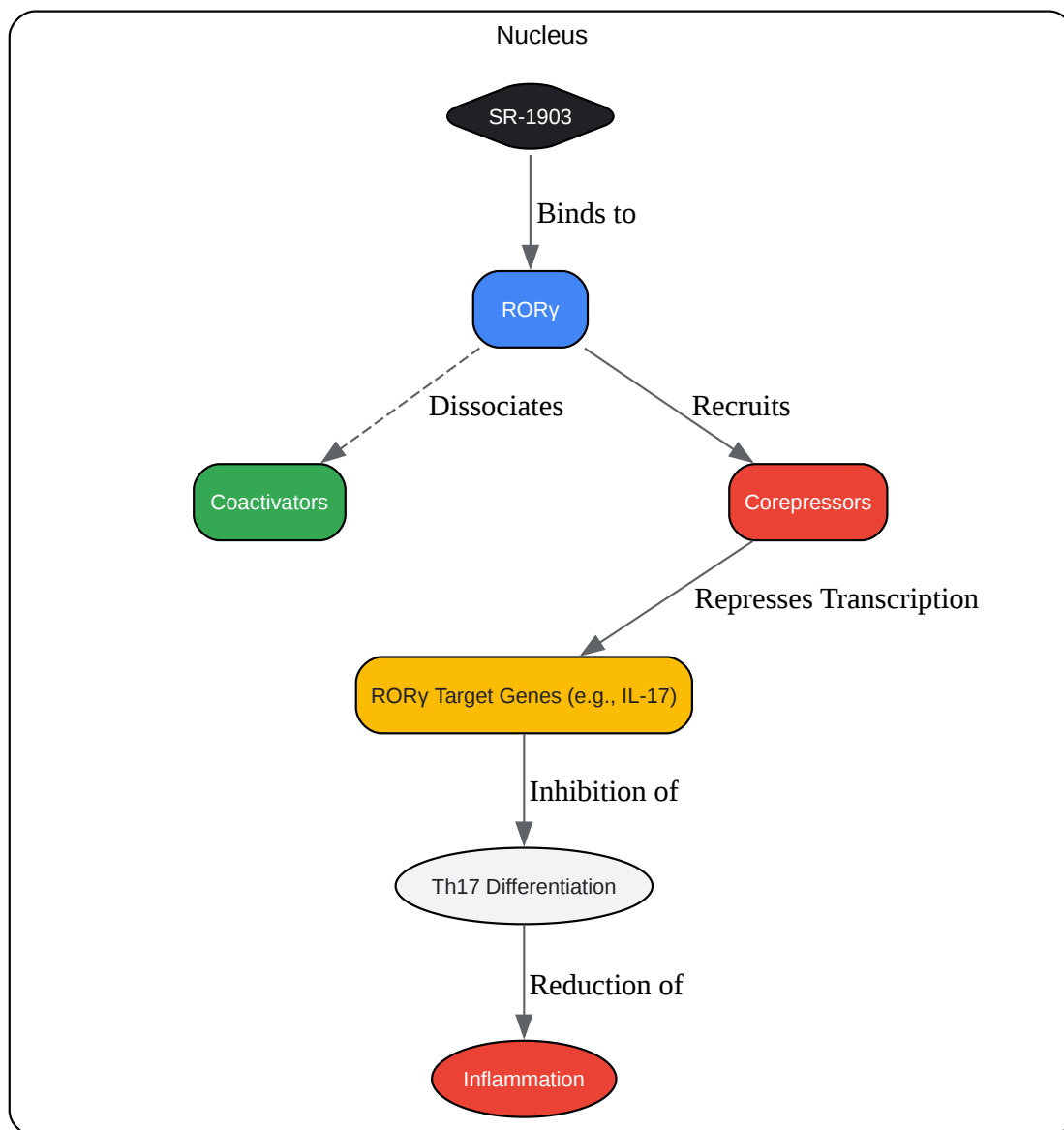
Core Cellular Signaling Pathways of SR-1903

SR-1903's therapeutic potential stems from its ability to simultaneously modulate three critical signaling pathways involved in inflammation and metabolism.

ROR γ Inverse Agonism: Suppression of Pro-inflammatory Th17 Cell Differentiation

ROR γ t, an isoform of ROR γ , is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, such as Interleukin-17 (IL-17), and are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.

As an inverse agonist, **SR-1903** binds to ROR γ and promotes the recruitment of corepressor proteins to the receptor. This action inhibits the transcriptional activity of ROR γ , thereby suppressing the expression of its target genes that are essential for Th17 cell differentiation and function. The net effect is a reduction in the population of pathogenic Th17 cells and a decrease in the production of IL-17 and other pro-inflammatory cytokines.



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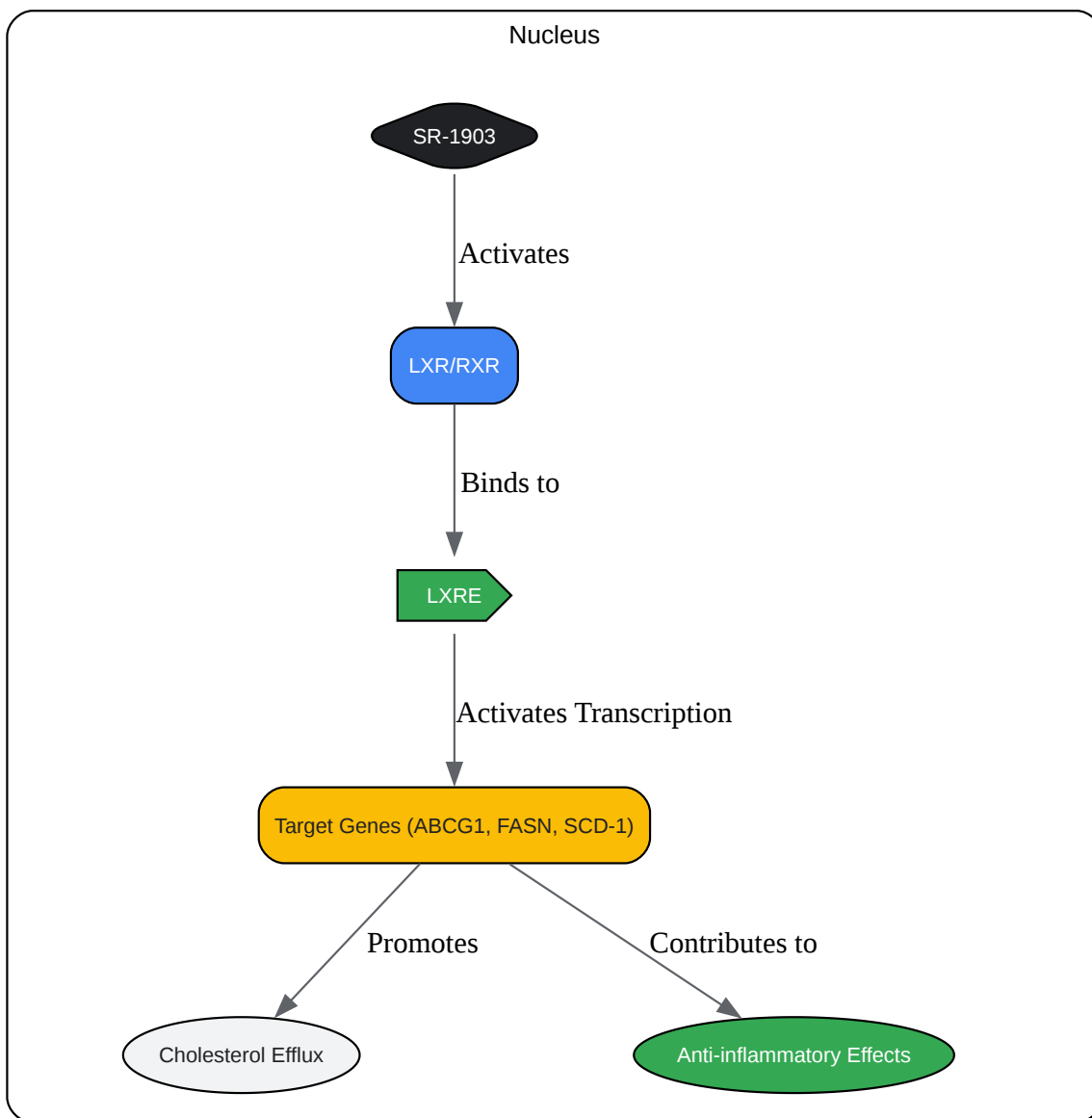
Caption: **SR-1903** as a ROR γ inverse agonist.

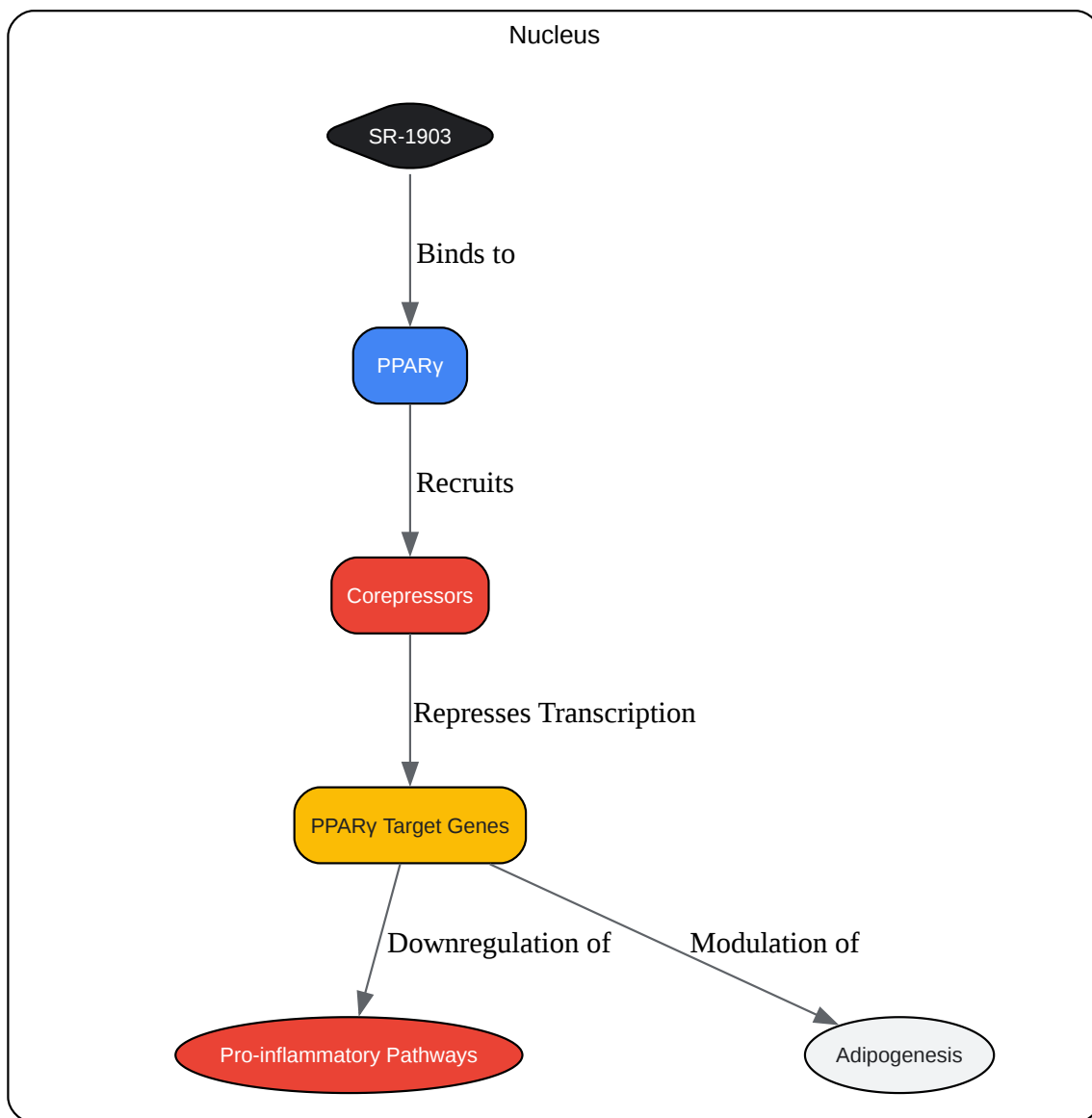
LXR Agonism: Promotion of Cholesterol Efflux and Anti-inflammatory Gene Expression

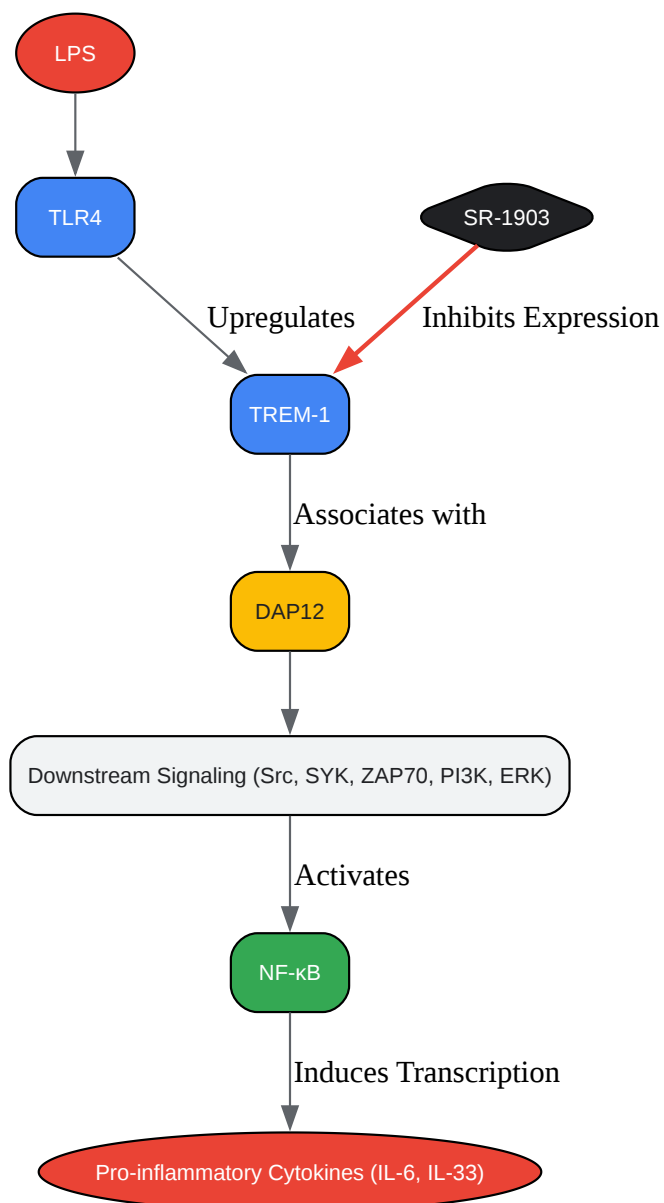
Liver X Receptors (LXRs), including LXR α and LXR β , are nuclear receptors that play a crucial role in cholesterol homeostasis and the regulation of inflammatory responses. Upon activation by an agonist, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.

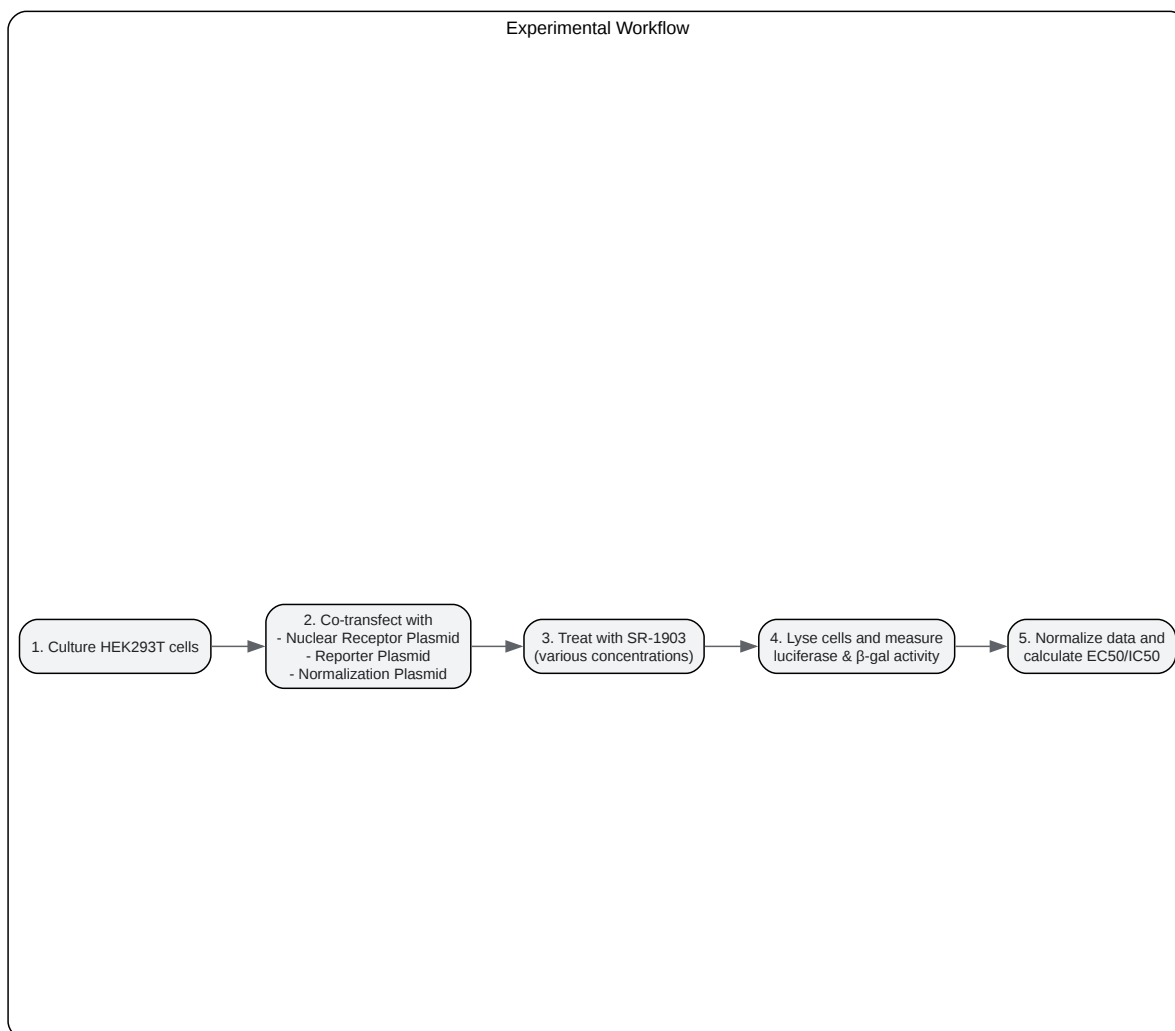
SR-1903, as an LXR agonist, stimulates this pathway, leading to the increased expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). This promotes the efflux of cholesterol from cells, a process with anti-atherogenic implications. Furthermore, LXR activation can transrepress the expression of pro-inflammatory genes, contributing to the anti-inflammatory effects of **SR-1903**. Genes such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD-1) are also upregulated.

[1]









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References

- 1. pubs.acs.org [pubs.acs.org]
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